6-Hydroxyketanserin

Description

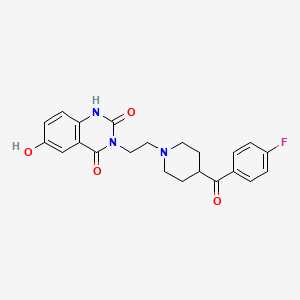

6-Hydroxyketanserin is a major metabolite of ketanserin, a selective serotonin S2 receptor antagonist originally developed for hypertension and vascular disorders. Ketanserin undergoes hepatic metabolism, producing this compound and ketanserin-ol (a reduced alcohol derivative) as primary metabolites . Structurally, this compound features a hydroxyl group at the 6-position of the quinazolinedione ring, which slightly alters its pharmacokinetic properties compared to the parent compound.

In vitro studies demonstrate that this compound retains serotonin S2 receptor antagonistic potency comparable to ketanserin. However, its in vivo behavior diverges significantly due to rapid metabolism and excretion.

Properties

CAS No. |

94840-70-7 |

|---|---|

Molecular Formula |

C22H22FN3O4 |

Molecular Weight |

411.4 g/mol |

IUPAC Name |

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6-hydroxy-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C22H22FN3O4/c23-16-3-1-14(2-4-16)20(28)15-7-9-25(10-8-15)11-12-26-21(29)18-13-17(27)5-6-19(18)24-22(26)30/h1-6,13,15,27H,7-12H2,(H,24,30) |

InChI Key |

RUNBHHBPEINURQ-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C=CC(=C4)O)NC3=O |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C=CC(=C4)O)NC3=O |

Other CAS No. |

115994-49-5 |

Synonyms |

6-hydroxyketanserin |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- This compound matches ketanserin’s in vitro potency, making it a pharmacologically active metabolite.

- Ketanserin-ol, however, exhibits negligible receptor affinity, rendering it inactive in isolated systems .

In Vivo Pharmacokinetics and Efficacy

Key Findings :

- Despite equipotency after s.c. injection, this compound’s rapid plasma clearance limits its duration of action.

- Ketanserin-ol’s paradoxical in vivo activity stems from its conversion back to ketanserin, increasing systemic drug levels .

Metabolic Pathways and Elimination

Key Findings :

- This compound’s short half-life and low oral bioavailability are attributed to efficient hepatic conjugation.

- Ketanserin-ol acts as a “pro-drug” for ketanserin, indirectly contributing to sustained receptor blockade .

Discussion of Clinical and Research Implications

The disparities between in vitro and in vivo profiles highlight the importance of pharmacokinetics in drug design:

This compound : Its transient activity limits standalone therapeutic use but supports ketanserin’s acute effects.

Ketanserin-ol : Despite weak intrinsic activity, its metabolic interconversion with ketanserin complicates pharmacokinetic modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.